molecular formula C9H6ClNO B1589657 2-Chloro-5-phenyloxazole CAS No. 62124-43-0

2-Chloro-5-phenyloxazole

Cat. No. B1589657
CAS RN: 62124-43-0
M. Wt: 179.6 g/mol
InChI Key: RQAIEHDXUZPMBJ-UHFFFAOYSA-N
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Description

2-Chloro-5-phenyloxazole is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.61 . The compound is typically a yellow solid or liquid .


Synthesis Analysis

The synthesis of 2-Chloro-5-phenyloxazole involves the use of triethylamine added to a mixture of 5-phenyl-3H-oxazole-2-thione and phosphoryl chloride cooled to 0° C. The mixture is then heated to 120° C. for 3 hours .


Molecular Structure Analysis

The linear structure formula of 2-Chloro-5-phenyloxazole is C9H6ClNO . The compound has a density of 1.3±0.1 g/cm3 .


Physical And Chemical Properties Analysis

2-Chloro-5-phenyloxazole has a molecular weight of 179.603 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 310.9±35.0 °C at 760 mmHg . The compound is a yellow solid or liquid .

Scientific Research Applications

Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus . They have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .

The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial , antifungal , anti-inflammatory , antiviral , anti-tubercular , anticancer , anti-parasitic , antidiabetic , and so on .

2-Chloro-5-phenyloxazole is a type of oxazole compound. While specific applications for this compound are not readily available, oxazole compounds in general have a wide range of applications in various scientific fields . Here are some potential applications based on the properties of oxazole compounds:

  • Medicinal Chemistry : Oxazole compounds are often used in medicinal chemistry due to their ability to easily bind with a wide spectrum of receptors and enzymes in biological systems . They play a vital role in the treatment of diverse types of diseases like antibacterial , antifungal , anti-inflammatory , antiviral , anti-tubercular , anticancer , anti-parasitic , antidiabetic , and so on .

  • Synthetic Chemistry : The synthesis of oxazole compounds is a significant area of research in synthetic chemistry. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

  • Spectroscopy : Oxazole compounds, including 2-Chloro-5-phenyloxazole, can be studied using various spectroscopic techniques to understand their structure and properties .

  • Material Science : Some oxazole compounds are used in the development of new materials due to their unique chemical properties .

  • Pharmaceuticals : Oxazole compounds are used in the development of various pharmaceutical drugs .

  • Agriculture : Some oxazole compounds have been found to have pesticidal properties and are used in agriculture .

  • Medicinal Chemistry : Oxazole compounds are often used in medicinal chemistry due to their ability to easily bind with a wide spectrum of receptors and enzymes in biological systems . They play a vital role in the treatment of diverse types of diseases like antibacterial , antifungal , anti-inflammatory , antiviral , anti-tubercular , anticancer , anti-parasitic , antidiabetic , and so on .

  • Synthetic Chemistry : The synthesis of oxazole compounds is a significant area of research in synthetic chemistry. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

  • Spectroscopy : Oxazole compounds, including 2-Chloro-5-phenyloxazole, can be studied using various spectroscopic techniques to understand their structure and properties .

  • Material Science : Some oxazole compounds are used in the development of new materials due to their unique chemical properties .

  • Pharmaceuticals : Oxazole compounds are used in the development of various pharmaceutical drugs .

  • Agriculture : Some oxazole compounds have been found to have pesticidal properties and are used in agriculture .

Safety And Hazards

The safety information for 2-Chloro-5-phenyloxazole includes a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H332-H335, and the precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

2-chloro-5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAIEHDXUZPMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451224
Record name 2-Chloro-5-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-phenyloxazole

CAS RN

62124-43-0
Record name 2-Chloro-5-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Phenyl-2(3H)-oxazolethione (Acta. Chem. Scand. 23 2879 (1969)) (19.6 g, 0.11 m) and phosphorous oxychloride (70 ml) were stirred with cooling during the cautious addition of triethylamine (12.4 g, 0.123 m). The mixture was then heated under reflux for 20 hours, excess reagents removed under reduced pressure and the residue distilled in vacuo to give the title product as a colourless oil which solidified on standing, b.p. 96°-8° C/0.6 mm, m.p. 34° C.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.29 g (2.8 mmol) of triethylamine is added to a mixture of 0.5 g (2.8 mmol) of 5-phenyl-3H-oxazole-2-thione (FR 1,450,443) and 2.3 mL of phosphoryl chloride cooled to 0° C. The mixture is heated to 120° C. for 3 hours.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a round bottom flask was added 5-phenyloxazole (1.0 gm, 6.89 mmol) and THF (10 mL). The reaction was cooled to −78° C. Then 2.5 M nBuLi (3.03 mL, 7.58 mmol) was added to the reaction at −78° C. The reaction turned to deep red color. After 15 min, hexachloroethane (1.170 mL, 10.33 mmol) was added at −78° C. The reaction was slowly warmed to rt over 2 hrs and then was poured onto ice. The resulting solution was extracted with EtOAc (2×30 ml). The combined EtOAc layers were washed with saturated aqueous NaCl, dried over MgSO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography (ISCO system) eluting with a gradient of 0-100% EtOAc/Hex to give the product, 2-chloro-5-phenyloxazole, (600 mg, 3.34 mmol, 49% yield) as a light pale liquid. Anal. Calcd. for C9H6ClNO m/z 179.1, found: 180.1 (M+H)+; 1H NMR (500 MHz, CDCl3) δ ppm 7.60 (d, J=7.15 Hz, 2H), 7.43 (t, J=7.42 Hz, 2H), 7.38-7.33 (m, 1H), 7.29 (s, 1H); 13C NMR (126 MHz, CDCl3) δ ppm 153.78, 146.16, 129.01, 126.93, 124.03, 123.31.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.03 mL
Type
reactant
Reaction Step Two
Quantity
1.17 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-phenyloxazole
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2-Chloro-5-phenyloxazole
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2-Chloro-5-phenyloxazole
Reactant of Route 4
2-Chloro-5-phenyloxazole
Reactant of Route 5
2-Chloro-5-phenyloxazole
Reactant of Route 6
2-Chloro-5-phenyloxazole

Citations

For This Compound
1
Citations
PA Harris, M Cheung, RN Hunter… - Journal of medicinal …, 2005 - ACS Publications
… substitutions were easily accessible from known 2-chloro-5-phenyloxazole (7) via condensation … subsequent treatment with phosphorus oxychloride led to 2-chloro-5-phenyloxazole (7). …
Number of citations: 138 pubs.acs.org

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